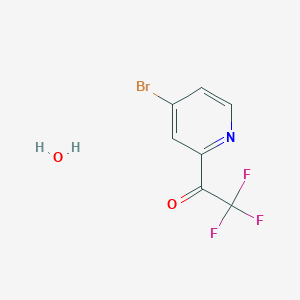![molecular formula C23H28N8O3S2 B2499343 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 850914-85-1](/img/structure/B2499343.png)
8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione” is a complex organic molecule. It is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H, and 13C NMR . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The compound appears to have inhibitory effects on acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This suggests that the compound could potentially be used to increase acetylcholine levels .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound and its derivatives have been synthesized for potential pharmacological applications, including their roles as inhibitors, analgesic, and anti-inflammatory agents. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with similar structural features, which demonstrated significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities, when compared with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
Research has also explored the antimicrobial and antitumor potentials of compounds with similar molecular structures. Vartale et al. (2008) discussed the synthesis of derivatives that showed promising antibacterial activity, indicating a potential avenue for developing new antimicrobial agents (Vartale et al., 2008).
Cardiovascular and Antihistaminic Effects
Compounds of a similar structure have been synthesized and evaluated for their cardiovascular and antihistaminic effects. Chłoń-Rzepa et al. (2004) synthesized derivatives tested for electrocardiographic, antiarrhythmic, and hypotensive activity, alongside their alpha-adrenoreceptor affinities, revealing compounds with strong prophylactic antiarrhythmic activity (Chłoń-Rzepa et al., 2004).
Novel Inhibitors for Mycobacterium tuberculosis
A series of purine linked piperazine derivatives were synthesized by Konduri et al. (2020) to identify potent inhibitors of Mycobacterium tuberculosis. These compounds targeted MurB, disrupting the biosynthesis of peptidoglycan, and exhibited promising anti-mycobacterial activity, offering new insights into tuberculosis treatment strategies (Konduri et al., 2020).
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is often found in drugs that target the central nervous system . The methoxyphenyl group is also a common feature in drugs that target G protein-coupled receptors, such as alpha1-adrenergic receptors .
Biochemical pathways
Compounds that target alpha1-adrenergic receptors can affect pathways related to smooth muscle contraction and neurotransmitter release .
Pharmacokinetics
The presence of the piperazine ring and methoxyphenyl group suggest that it might be well-absorbed and could cross the blood-brain barrier .
Result of action
Compounds that target alpha1-adrenergic receptors can have effects such as smooth muscle relaxation or modulation of neurotransmitter release .
properties
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O3S2/c1-15-25-26-22(36-15)35-14-13-31-18-19(27(2)23(33)28(3)20(18)32)24-21(31)30-11-9-29(10-12-30)16-5-7-17(34-4)8-6-16/h5-8H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDAMOQJLLMVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

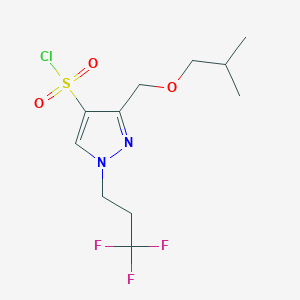
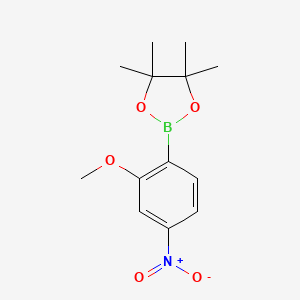
![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)
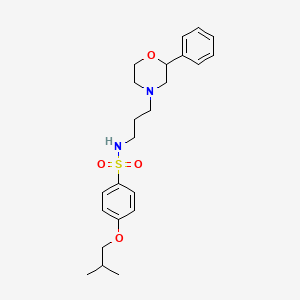
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
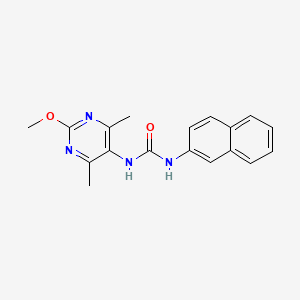
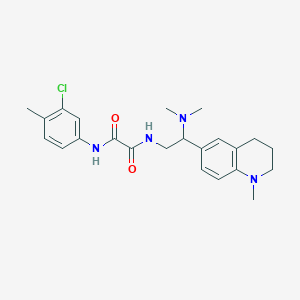

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)

